molecular formula C18H12ClNO2 B14491062 5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol CAS No. 63664-03-9

5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol

Cat. No.: B14491062
CAS No.: 63664-03-9
M. Wt: 309.7 g/mol
InChI Key: TYJALAKBQFYJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol typically involves multi-step reactions. One common method includes the cyclocondensation of amidine aldehydes in the presence of sodium methoxide (NaOMe) as a catalyst . Another approach involves the three-component condensation of diethyl 2,4,6-trioxoheptanedicarboxylate with salicylaldehyde and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity and leading to a biological response .

Comparison with Similar Compounds

Similar Compounds

  • 1Benzopyrano[4,3-b]pyridin-5-one : This compound shares a similar core structure but differs in functional groups.
  • 1Benzopyrano[4,3-b]quinolines : These compounds have a similar fused ring system but with different substituents .

Uniqueness

5-(4-Chlorophenyl)-5H-1benzopyrano[2,3-b]pyridin-5-ol is unique due to its specific combination of functional groups and fused ring system, which can impart distinct chemical and biological properties.

Properties

CAS No.

63664-03-9

Molecular Formula

C18H12ClNO2

Molecular Weight

309.7 g/mol

IUPAC Name

5-(4-chlorophenyl)chromeno[2,3-b]pyridin-5-ol

InChI

InChI=1S/C18H12ClNO2/c19-13-9-7-12(8-10-13)18(21)14-4-1-2-6-16(14)22-17-15(18)5-3-11-20-17/h1-11,21H

InChI Key

TYJALAKBQFYJSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.